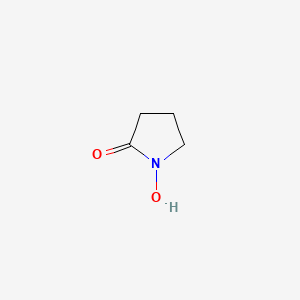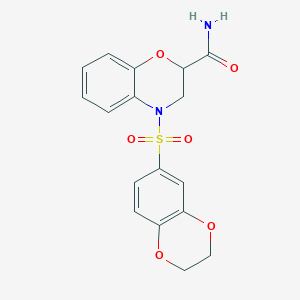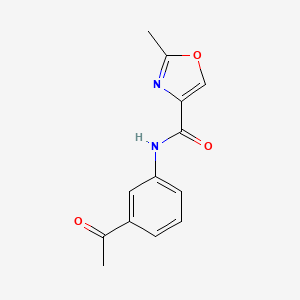
(S)-alpha-Terpinyl glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-p-Mentha-1-ene-8-yl]beta-D-glucopyranoside is a natural product found in Artemisia gmelinii, Viburnum plicatum, and Artemisia iwayomogi with data available.
Applications De Recherche Scientifique
Antioxidant Properties
- (S)-alpha-terpinyl glucoside has been identified as a compound with radical-scavenging activity. This was observed in a study where phenolic glycosides, including this compound, were isolated from the berries of Pimenta dioica. These glycosides exhibited significant activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, highlighting their potential as natural antioxidants (Kikuzaki, Miyajima, & Nakatani, 2008).
Enzymatic Characterization and Applications
- A study on α-glucosidase inhibitors isolated from medicinal plants categorized various compounds, including terpenes, which this compound falls under. This study provides valuable information on α-glucosidases inhibitors, which are potential candidates for antidiabetic therapeutics (Yin, Zhang, Feng, Zhang, & Kang, 2014).
Chromatographic Analysis and Isomer Identification
- Chromatographic techniques have been used to separate and identify diastereoisomeric forms of monoterpenyl glucosides, including this compound, in various fruits like grapes, passion fruit, and apricot. This analytical approach is crucial for understanding the chemical composition and potential applications of these compounds in food and fragrance industries (Salles, Jallageas, & Crouzet, 1993).
Biocatalysis and Industrial Applications
- The enzyme α-glucosidase from Ensifer adhaerens showed transglucosylation activity towards this compound. This enzyme could be used in the synthesis of pharmaceuticals and fragrances, demonstrating the biotechnological potential of this compound in industry (Suzuki et al., 2020).
Phytotoxic and Antimicrobial Effects
- A study on α-terpinyl acetate, a compound closely related to this compound, highlighted its occurrence in Thymus pulegioides and its significant phytotoxic and antimicrobial properties. This suggests potential agricultural and medicinal applications for similar terpenoid compounds (Vaičiulytė et al., 2021).
Molecular Docking and Potential Drug Development
- In silico molecular docking studies have identified natural compounds, including terpenes, as inhibitors against alpha-glucosidase and alpha-amylase. These findings are crucial for drug development targeting diabetes and other metabolic disorders (Jhong et al., 2015).
Role in Alzheimer’s Disease Research
- Alpha-terpinyl acetate, related to this compound, has been studied for its multi-target directed ligand properties in Alzheimer's disease. It showed potential in inhibiting enzymes involved in the disease and reducing neurotoxicity, suggesting a similar research avenue for this compound (Chowdhury & Kumar, 2020).
Natural Product Synthesis and Characterization
- Studies on terpene glucoside production, including compounds like this compound, highlight improved biocatalytic processes using glycosyltransferases. This research is significant for the commercial production of these compounds for various industries (Schwab, Fischer, & Wüst, 2015).
Propriétés
Numéro CAS |
114673-99-3 |
|---|---|
Formule moléculaire |
C16H28O6 |
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10-,11+,12+,13-,14+,15-/m0/s1 |
Clé InChI |
NZNWCYFBFHHMLM-MTWVNVMRSA-N |
SMILES isomérique |
CC1=CC[C@@H](CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-methyl-N-[2-(2-methylanilino)-2-oxoethyl]benzotriazole-5-carboxamide](/img/structure/B1650107.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B1650112.png)
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B1650113.png)

![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B1650117.png)
![N-[1-(4-methoxyphenyl)propyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B1650119.png)
![N-[2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B1650120.png)

![N-[1-(1-Adamantyl)ethyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B1650122.png)


![ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1650128.png)
![N-[(Oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B1650129.png)
